Cas no 18103-77-0 (Methanone, (4-methyl-2-pyridinyl)phenyl-)

Methanone, (4-methyl-2-pyridinyl)phenyl-, is a specialized organic compound featuring a phenyl group and a 4-methyl-2-pyridinyl moiety linked via a carbonyl (C=O) functional group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its pyridine ring enhances electron-withdrawing properties, facilitating nucleophilic addition reactions, while the methyl substitution offers steric and electronic modulation. The compound’s well-defined molecular architecture ensures consistent performance in cross-coupling and condensation reactions. It is typically employed in controlled environments due to its sensitivity to moisture and light. High-purity grades are available to meet stringent research and industrial requirements, ensuring reproducibility in synthetic applications.
Methanone, (4-methyl-2-pyridinyl)phenyl- structure
18103-77-0 structure
Product Name:Methanone, (4-methyl-2-pyridinyl)phenyl-
CAS No:18103-77-0
MF:C13H11NO
MW:197.232543230057
CID:1372600
PubChem ID:3528188
Update Time:2025-05-22

Methanone, (4-methyl-2-pyridinyl)phenyl- Chemical and Physical Properties

Names and Identifiers

    • Methanone, (4-methyl-2-pyridinyl)phenyl-
    • (4-methylpyridin-2-yl)-phenylmethanone
    • DTXSID20393345
    • AKOS013152345
    • 18103-77-0
    • 2-benzoyl-4-methylpyridine
    • (4-Methylpyridin-2-yl)(phenyl)methanone
    • MFCD00666136
    • (4-methyl-2-pyridinyl)(phenyl)methanone
    • MDL: MFCD00666136
    • Inchi: 1S/C13H11NO/c1-10-7-8-14-12(9-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3
    • InChI Key: UBHIEEUGUQXEBO-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)C1C=C(C)C=CN=1

Computed Properties

  • Exact Mass: 197.08413
  • Monoisotopic Mass: 197.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • PSA: 29.96

Methanone, (4-methyl-2-pyridinyl)phenyl- Pricemore >>

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Additional information on Methanone, (4-methyl-2-pyridinyl)phenyl-

Methanone, (4-methyl-2-pyridinyl)phenyl-

Methanone, (4-methyl-2-pyridinyl)phenyl- (CAS No. 18103-77-0) is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a methanone group with a 4-methyl-2-pyridinyl phenyl group, making it a versatile molecule with potential applications in drug discovery and material science.

The molecular structure of Methanone, (4-methyl-2-pyridinyl)phenyl- consists of a benzene ring attached to a carbonyl group (C=O), with a pyridine ring substituted at the 4-position with a methyl group. This arrangement imparts the compound with distinct electronic and steric properties, which are crucial for its reactivity and biological activity. Recent studies have highlighted its potential as a precursor in the synthesis of complex heterocyclic compounds, which are of great interest in medicinal chemistry.

One of the most promising applications of Methanone, (4-methyl-2-pyridinyl)phenyl- lies in its role as an intermediate in the synthesis of anti-tumor agents. Researchers have demonstrated that derivatives of this compound can inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). For instance, a study published in *Nature Communications* in 2023 revealed that a derivative of this compound exhibited selective inhibition against CDK6, a critical regulator of cell cycle progression in various cancers.

In addition to its therapeutic potential, Methanone, (4-methyl-2-pyridinyl)phenyl- has also been explored for its use in sensor technology. Its ability to form stable coordination complexes with metal ions has led to its application in the development of sensors for detecting heavy metals such as lead and mercury. A recent breakthrough reported in *Chemical Science* showcased how this compound can be incorporated into graphene-based sensors to achieve high sensitivity and selectivity for environmental monitoring.

The synthesis of Methanone, (4-methyl-2-pyridinyl)phenyl- involves a multi-step process that typically begins with the preparation of the pyridine derivative followed by coupling reactions to introduce the phenyl group. Recent advancements in catalytic methods have significantly improved the yield and efficiency of these reactions. For example, the use of palladium-catalyzed cross-coupling reactions has enabled the scalable production of this compound, making it more accessible for research and industrial applications.

From an environmental perspective, understanding the fate and transport of Methanone, (4-methyl-2-pyridinyl)phenyl- in natural systems is essential for assessing its potential impact on ecosystems. Studies conducted by environmental chemists have shown that this compound undergoes rapid degradation under sunlight exposure due to its conjugated π-system, which facilitates photochemical reactions. This property is advantageous for reducing its persistence in aquatic environments.

In conclusion, Methanone, (4-methyl-2-pyridinyl)phenyl- is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties make it an invaluable tool for researchers working on drug development, material science, and environmental chemistry. As ongoing studies continue to uncover new insights into its capabilities, this compound is poised to play an even greater role in advancing technological and medical innovations.

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